molecular formula C6H4N2O4 B3356550 Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 672286-69-0

Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

Cat. No.: B3356550
CAS No.: 672286-69-0
M. Wt: 168.11 g/mol
InChI Key: HVFMJCJZTLYTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structure, which combines a furan ring fused to a pyrimidine ring, and its potential biological activities, including antitumor and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be achieved through various methods. One efficient approach involves the rhodium (II) pivalate-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . This method provides a rapid synthetic route to a variety of furo[2,3-d]pyrimidine derivatives.

Another method involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . This approach has been used to synthesize various derivatives of this compound with potential biological activities.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of efficient catalytic systems and scalable reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl halides, carbon disulfide, and various catalysts such as rhodium (II) pivalate . Reaction conditions typically involve moderate to high temperatures and the use of organic solvents like DMF (dimethylformamide).

Major Products: The major products formed from the reactions of this compound include various substituted derivatives with enhanced biological activities. These derivatives have shown potential as antitumor and analgesic agents .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic structures. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione derivatives have been investigated for their potential as enzyme inhibitors and modulators of biological pathways .

Medicine: In medicine, this compound has shown promise as an antitumor and analgesic agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells and alleviate pain in animal models .

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activities make it a valuable compound for various applications.

Mechanism of Action

The mechanism of action of furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit key enzymes involved in cancer cell proliferation and pain signaling pathways . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be compared with other similar compounds, such as quinazolin-4(3H)-ones and benzofuro[3,2-d]pyrimidinones . These compounds share similar structural features and biological activities but differ in their specific reactivity and potency.

Similar Compounds:

This compound stands out due to its unique combination of a furan and pyrimidine ring, which contributes to its distinct reactivity and biological activities.

Properties

IUPAC Name

1H-furo[2,3-d]pyrimidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-2-1-12-5-3(2)4(10)7-6(11)8-5/h1H2,(H2,7,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFMJCJZTLYTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514123
Record name Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672286-69-0
Record name Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
Reactant of Route 2
Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
Reactant of Route 3
Reactant of Route 3
Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
Reactant of Route 4
Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
Reactant of Route 5
Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
Reactant of Route 6
Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.